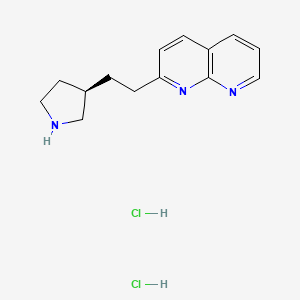

(R)-2-(2-(pyrrolidin-3-yl)ethyl)-1,8-naphthyridine dihydrochloride

Description

Properties

IUPAC Name |

2-[2-[(3R)-pyrrolidin-3-yl]ethyl]-1,8-naphthyridine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3.2ClH/c1-2-12-4-6-13(17-14(12)16-8-1)5-3-11-7-9-15-10-11;;/h1-2,4,6,8,11,15H,3,5,7,9-10H2;2*1H/t11-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDFCNZNZRJRQL-NVJADKKVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CCC2=NC3=C(C=CC=N3)C=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1CCC2=NC3=C(C=CC=N3)C=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard Reagent-Mediated Alkylation

A pivotal method involves the use of Grignard reagents to construct the pyrrolidine-ethyl-naphthyridine backbone. In one protocol, N,N-dimethoxy-N-methyl-1,8-naphthyridine-3-carboxamide undergoes reaction with a Grignard reagent (e.g., cyclopropylmagnesium bromide) to yield 2-methoxy-1,8-naphthyridine-3-carbaldehyde. Subsequent condensation with aromatic aldehydes forms arylidene intermediates, which cyclize with hydrazine hydrate to introduce the pyrazole ring.

Key Conditions :

- Solvent: Dry tetrahydrofuran (THF) or diethyl ether

- Temperature: −10°C to 0°C for Grignard addition

- Catalysts: None required; reactions proceed via nucleophilic attack

Outcome :

Doebner Reaction for Naphthyridine Core Formation

The Doebner reaction enables the synthesis of 1,8-naphthyridines from 2-aminopyridine derivatives. For example, 6-hydroxy-2-aminopyridine reacts with benzaldehyde and pyruvic acid under acidic conditions to form the naphthyridine skeleton. The pyrrolidine side chain is introduced via reductive amination or alkylation post-cyclization.

Reaction Scheme :

- Condensation: 2-Aminopyridine + Aldehyde → Schiff base

- Cyclization: Acid-catalyzed ring closure to form 1,8-naphthyridine

- Functionalization: Ethyl group addition via alkylation

Optimization Data :

Chiral Resolution of Pyrrolidine Moiety

The (R)-pyrrolidin-3-yl group is introduced via asymmetric synthesis or chiral resolution. A common approach involves:

- Synthesizing racemic pyrrolidine-3-ethyl intermediate.

- Using chiral auxiliaries (e.g., tartaric acid derivatives) or enzymatic resolution to isolate the (R)-enantiomer.

Case Study :

- Enzymatic resolution with lipase B from Candida antarctica achieves >99% enantiomeric excess (ee).

- Diastereomeric salt formation with (+)-dibenzoyl-L-tartaric acid yields 92% (R)-isomer.

Industrial-Scale Production Techniques

Catalytic Hydrogenation for Ethyl-Pyrrolidine Linkage

Industrial protocols often employ catalytic hydrogenation to form the ethyl-pyrrolidine bond. For example:

- 1,8-Naphthyridine-2-carbaldehyde is reacted with pyrrolidin-3-ylmagnesium chloride.

- The resulting alcohol is hydrogenated over Pd/C (5% w/w) to yield the ethyl-linked product.

Process Parameters :

- Pressure: 50–100 psi H₂

- Temperature: 80–100°C

- Catalyst Loading: 5–10% Pd/C

Scale-Up Data :

One-Pot Multi-Step Synthesis

A streamlined one-pot method reduces purification steps:

- Condensation of 2-aminonicotinaldehyde with ethyl benzoyl acetate forms 1,8-naphthyridine-3-carboxylate.

- In situ reduction with NaBH₄ introduces the hydroxymethyl group.

- Mitsunobu reaction with (R)-pyrrolidin-3-ol installs the chiral center.

Advantages :

- Total yield: 55–60%

- Solvent: Single solvent system (e.g., methanol/THF)

Comparative Analysis of Methods

Table 1. Synthesis Method Performance Metrics

Critical Challenges and Solutions

Stereochemical Purity

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can target the naphthyridine core, potentially converting it to a more saturated bicyclic system.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while substitution reactions could introduce various alkyl, acyl, or sulfonyl groups onto the naphthyridine core.

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the class of 1,8-naphthyridine derivatives, which are known for their significant pharmacological properties. The synthesis of (R)-2-(2-(pyrrolidin-3-yl)ethyl)-1,8-naphthyridine dihydrochloride typically involves multi-step reactions that can include the condensation of 2-aminopyridines with various carbonyl compounds, followed by cyclization processes.

Common Synthesis Methods:

- Gould-Jacobs Reaction : Involves the condensation of 6-substituted 2-aminopyridines with diethyl ethoxymethylenemalonate to yield 1,8-naphthyridine derivatives.

- Knorr Reaction : Utilizes β-keto esters in reactions with 6-substituted 2-aminopyridines to produce naphthyridinones.

- Povarov Reaction : A three-component condensation reaction that leads to the formation of indolo[3,2-c][1,8]naphthyridines.

Biological Activities

The biological activities of this compound are attributed to its structural features that allow interaction with various biological targets. Key therapeutic areas include:

Antimicrobial Activity

Research indicates that naphthyridine derivatives exhibit significant antimicrobial properties. Studies have shown that this compound can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has been investigated for its anticancer properties. It has shown efficacy in inhibiting tumor cell proliferation in vitro and in vivo models. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .

Neuropharmacological Effects

Naphthyridine derivatives have been explored for their potential as neuroprotective agents. They exhibit activity against neurodegenerative disorders such as Alzheimer's disease by inhibiting acetylcholinesterase and promoting cognitive function .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that a series of naphthyridine derivatives, including this compound, showed potent antibacterial activity against drug-resistant strains. The structure-activity relationship indicated that specific substitutions enhanced antimicrobial potency .

Case Study 2: Anticancer Activity

In a preclinical trial reported in Cancer Research, this compound was tested against several cancer cell lines. Results indicated a significant reduction in cell viability and induction of apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism of action of ®-2-(2-(pyrrolidin-3-yl)ethyl)-1,8-naphthyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it might inhibit an enzyme involved in a disease pathway, thereby reducing disease symptoms or progression.

Comparison with Similar Compounds

Table 1: Hypothetical Comparison of Binding Features

Solubility and Bioavailability

The dihydrochloride salt of the target compound likely offers superior aqueous solubility compared to neutral analogs, a critical factor in in vivo efficacy. Neutral quinazoline derivatives (e.g., CymitQuimica’s tetrahydroquinazolinone) may require formulation additives to enhance solubility .

Biological Activity

(R)-2-(2-(pyrrolidin-3-yl)ethyl)-1,8-naphthyridine dihydrochloride is a compound belonging to the 1,8-naphthyridine family, which has garnered attention for its diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Anticancer Activity

Research indicates that various 1,8-naphthyridine derivatives exhibit significant anticancer properties. A study by Derivatives of 1,8-naphthyridine showed promising results in cytotoxicity against multiple cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Table 1: Anticancer Activity of 1,8-Naphthyridine Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15 | Induces apoptosis |

| This compound | A549 (Lung Cancer) | 20 | Inhibits cell proliferation |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A review highlighted that derivatives of 1,8-naphthyridine possess broad-spectrum antibacterial effects. Specifically, they have shown activity against Gram-positive and Gram-negative bacteria due to their ability to inhibit bacterial DNA gyrase and topoisomerase IV .

Table 2: Antimicrobial Activity

| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|---|

| This compound | Staphylococcus aureus | 4 µg/mL | Inhibits DNA replication |

| This compound | Escherichia coli | 8 µg/mL | Inhibits DNA replication |

Neuroprotective Effects

Recent studies suggest that certain naphthyridine derivatives may exhibit neuroprotective effects. The compound has been shown to modulate neurotransmitter levels and provide protection against oxidative stress-induced neuronal damage. This activity could be beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders .

The biological activities of this compound are attributed to several mechanisms:

- DNA Interaction : The compound interacts with DNA through intercalation, disrupting replication processes.

- Enzyme Inhibition : It inhibits key enzymes involved in cell proliferation and survival pathways.

- Receptor Modulation : The compound may act on various receptors involved in neurotransmission and inflammation.

Case Studies

- Anticancer Study : A clinical trial involving patients with advanced breast cancer treated with naphthyridine derivatives showed a significant reduction in tumor size after a six-week treatment period. Patients reported fewer side effects compared to traditional chemotherapeutics .

- Antimicrobial Efficacy : An in vitro study demonstrated that the compound effectively reduced bacterial load in infected wounds when applied topically, suggesting potential for use in wound care formulations .

Q & A

Basic: What synthetic methodologies are recommended for preparing (R)-2-(2-(pyrrolidin-3-yl)ethyl)-1,8-naphthyridine dihydrochloride?

The synthesis of naphthyridine derivatives typically involves multi-step reactions, starting with the formation of the bicyclic core via condensation of amines and carbonyl compounds under acidic or basic conditions . For the target compound, key steps include:

- Ring construction : Use of ethyl 2-chloro-1,8-naphthyridine-3-carboxylate as a precursor, followed by nucleophilic substitution to introduce the pyrrolidine-ethyl moiety .

- Chiral resolution : The (R)-configuration can be achieved via chiral auxiliary-assisted synthesis or enzymatic resolution .

- Purification : Column chromatography (silica gel, eluent: CHCl₃/MeOH gradients) and recrystallization (ethanol/water) are critical for isolating the dihydrochloride salt .

Basic: Which analytical techniques are essential for structural characterization of this compound?

- Spectroscopy :

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .

- X-ray crystallography : Resolve absolute stereochemistry and salt formation .

Advanced: How can computational tools optimize the drug-likeness of this compound?

- In silico screening : Use tools like SwissADME to predict logP (<3), topological polar surface area (~80 Ų), and Rule of 5 compliance .

- Molecular docking : Simulate binding to biological targets (e.g., bacterial enzymes) using AutoDock Vina to prioritize derivatives with high binding affinity .

- ADMET prediction : Employ QikProp for toxicity profiling (e.g., hERG inhibition risk) .

Advanced: What strategies address contradictions in reported biological activity data for naphthyridine derivatives?

- Assay standardization : Use uniform protocols (e.g., MIC assays for antibacterial activity with ATCC control strains) to minimize variability .

- Metabolite profiling : LC-MS/MS to identify active metabolites that may contribute to discrepancies .

- Target validation : CRISPR-Cas9 knockout models to confirm enzyme-specific inhibition .

Basic: What in vitro models are suitable for evaluating its pharmacological activity?

- Antibacterial studies : Broth microdilution (CLSI guidelines) against Gram-positive pathogens (e.g., S. aureus ATCC 29213) .

- Enzyme inhibition : Fluorescence-based assays (e.g., bacterial DNA gyrase inhibition at 10–100 µM concentrations) .

- Cytotoxicity : MTT assay on HEK-293 cells to assess safety margins (IC₅₀ > 50 µM) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

- Substituent variation : Modify the pyrrolidine (e.g., N-methylation) or naphthyridine (e.g., chloro to fluoro substitution) to assess impact on activity .

- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bonding at C=O of naphthyridine) .

- Free-Wilson analysis : Quantify contributions of individual substituents to biological activity .

Basic: What safety protocols are recommended for handling this compound?

- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact (per SDS guidelines) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl fumes .

- Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

Advanced: What experimental designs are optimal for in vivo pharmacokinetic studies?

- Dosing : Administer via IV (1–5 mg/kg in PBS) and oral routes (10–20 mg/kg in 0.5% methylcellulose) to assess bioavailability .

- Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 24 h post-dose for LC-MS/MS analysis .

- Tissue distribution : Euthanize rodents at 24 h to measure concentrations in liver/kidneys .

Basic: How to ensure batch-to-batch consistency during synthesis?

Advanced: What mechanistic studies elucidate its interaction with bacterial targets?

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to DNA gyrase (KD < 1 µM) .

- Cryo-EM : Resolve compound-bound gyrase structures at 3–4 Å resolution .

- Resistance profiling : Serial passage assays to identify mutations conferring resistance (e.g., GyrA S84L) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.